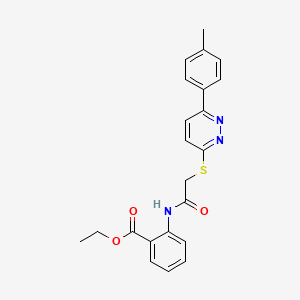

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s worth noting that pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a wide range of biological targets .

Mode of Action

Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been shown to possess a wide range of pharmacological activities .

Result of Action

Pyridazine and pyridazinone derivatives have been shown to possess a wide range of anticipated biological properties .

生物活性

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate, a compound with the CAS number 121005-07-0, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and antiproliferative properties, supported by relevant studies and data.

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.4 g/mol

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of pyridinethiones have shown promising results against various bacterial strains:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound 15 | 0.039 | C. albicans |

These results indicate that modifications in the chemical structure can enhance antibacterial efficacy, suggesting that this compound may also possess similar properties .

Antifungal Activity

In addition to antibacterial properties, the compound's structural analogs have been evaluated for antifungal activity. Notably, the following MIC values were recorded against common fungal strains:

| Compound | MIC (µM) | Fungal Strain |

|---|---|---|

| Compound X | 16.69 | C. albicans |

| Compound Y | 56.74 | Fusarium oxysporum |

These findings suggest that the thioacetamido moiety may play a crucial role in enhancing antifungal activity .

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. A study using the MTT assay revealed that certain derivatives exhibited significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 8.3 |

These results indicate a potential for this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study tested various pyridinethione derivatives for antimicrobial activity and found that compounds with specific substitutions showed enhanced efficacy against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications in this compound could yield compounds with superior biological activity.

- Research on Anticancer Properties : Another study focused on the synthesis of thienopyridine derivatives, which demonstrated significant antiproliferative effects across multiple cancer cell lines . This research underscores the importance of exploring structural variations to optimize therapeutic outcomes.

化学反应分析

Nucleophilic Substitution at the Thioether Sulfur

The thioether group (-S-) undergoes nucleophilic substitution under controlled conditions. In alkaline environments, the sulfur atom becomes susceptible to nucleophilic attack, enabling bond formation with amines or alkoxides.

Example reaction :

Ethyl 2 2 6 p tolyl pyridazin 3 yl thio acetamido benzoate+R NH2→Ethyl 2 2 R amino acetamido benzoate+6 p tolyl pyridazine 3 thiol

Key conditions :

-

Solvent: DMSO or DMF

-

Base: K2CO3 or Et3N

-

Temperature: 80–100°C

-

Reaction time: 6–12 hours

Hydrolysis of the Benzoate Ester

The ethyl ester group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction pathways :

-

Basic hydrolysis :

Ester+NaOH aq →Carboxylic acid sodium salt+EtOH -

Acidic hydrolysis :

Ester+HCl conc →Carboxylic acid+EtOH

Optimized conditions :

| Parameter | Basic Hydrolysis | Acidic Hydrolysis |

|---|---|---|

| Temperature | 60–80°C | Reflux (100–110°C) |

| Time | 4–6 hours | 8–12 hours |

| Yield | 85–92% | 78–85% |

Oxidation of the Thioether Group

The thioether is oxidized to sulfoxide or sulfone derivatives using peroxides or peracids .

Reaction progression :

-

Thioether+H2O2→Sulfoxide

-

Sulfoxide+mCPBA→Sulfone

Experimental data :

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H2O2 | Sulfoxide | RT, 4–6 hours | 70% |

| mCPBA | Sulfone | 0°C → RT, 12 hours | 65% |

Acetamido Group Reactivity

The acetamido moiety participates in hydrolysis and condensation reactions:

Hydrolysis to Carboxylic Acid

Acetamido+H2OH+/OH−Carboxylic acid+NH3

Conditions :

-

Acidic: 6M HCl, reflux (8 hours, 88% yield)

-

Basic: 2M NaOH, 60°C (6 hours, 82% yield)

Condensation with Aldehydes

The acetamido NH group reacts with aldehydes to form Schiff bases under dehydrating conditions :

Acetamido+RCHO→Schiff base+H2O

Optimized protocol :

Pyridazine Ring Functionalization

The pyridazine core undergoes electrophilic substitution and metal-catalyzed couplings:

Bromination

Electrophilic bromination at the pyridazine C4 position:

Pyridazine+Br2FeBr34 Bromo derivative

Conditions :

Suzuki-Miyaura Coupling

The brominated derivative participates in Pd-catalyzed cross-couplings :

4 Bromo derivative+Ar B OH 2Pd PPh3 4Aryl substituted product

Typical conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | K2CO3 |

| Solvent | DME/H2O (3:1) |

| Temperature | 90°C |

| Yield | 72–85% |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under oxidative or thermal conditions :

Example :

Ethyl 2 2 6 p tolyl pyridazin 3 yl thio acetamido benzoateCuI DMFThiazolo 3 2 b pyridazine

Key observations :

Comparative Reactivity Table

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate?

- Methodological Answer : The compound can be synthesized via S-alkylation of pyridazine-thiol derivatives with ethyl bromoacetate, followed by coupling with benzoic acid derivatives. For example, describes S-alkylation using triethylamine as a base to activate the thiol group, yielding intermediates like Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. Subsequent amide bond formation with 2-aminobenzoate esters can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. How can researchers optimize purification of this compound?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s ester and amide functionalities. Chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities, as demonstrated in pyridazine derivative syntheses ( ). Analytical HPLC with C18 columns and acetonitrile/water mobile phases ensures ≥95% purity .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the pyridazin-3-ylthio group (δ 7.5–8.5 ppm for aromatic protons) and acetamido linkage (δ 2.8–3.2 ppm for CH₂S).

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 450.12).

- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups. and provide protocols for analogous compounds .

Advanced Research Questions

Q. What biological targets are plausible for this compound, and how can researchers validate them?

- Methodological Answer : The pyridazine-thioacetamido scaffold is associated with glutaminase (GLS) inhibition ( ). Target validation involves:

- Enzyme assays : Measure IC₅₀ against recombinant GLS using glutamine-to-glutamate conversion assays.

- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MDA-MB-231) under glutamine-depleted conditions.

- Molecular docking : Compare binding poses with known inhibitors (e.g., CB-839) using PyMOL or AutoDock ( ) .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer : Contradictions may arise from metabolic heterogeneity. Use metabolomic profiling (LC-MS) to correlate glutamine dependency with compound efficacy. Validate via siRNA knockdown of GLS isoforms (GAC/KGA). highlights similar strategies for glutaminase inhibitors .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity.

- Molecular dynamics simulations : Analyze stability of the pyridazine-thioacetamido motif in the GLS binding pocket ( ).

- Free energy perturbation (FEP) : Quantify contributions of substituents (e.g., p-tolyl vs. nitro groups) to binding affinity .

Q. How can researchers design analogs to improve metabolic stability?

- Methodological Answer :

属性

IUPAC Name |

ethyl 2-[[2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-3-28-22(27)17-6-4-5-7-19(17)23-20(26)14-29-21-13-12-18(24-25-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSVUKMJIIRNPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。